dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate
Description
Dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate (CAS: 6453-07-2) is a chiral cyclopentane derivative featuring a 4-oxo group and two methyl ester substituents at the 1,2-positions. Its molecular formula is C₉H₁₂O₅ (MW: 200.19 g/mol), with the (1S,2S) stereochemistry conferring distinct spatial and reactive properties. This compound serves as a critical intermediate in organic synthesis, particularly in stereoselective reductions (e.g., NaBH₄-mediated alcohol formation) and protection/deprotection strategies, as demonstrated in the synthesis of silyl-protected cyclopentane derivatives . Its utility extends to pharmaceutical and agrochemical research, where its rigid cyclopentane backbone and electron-withdrawing ester/ketone groups enable participation in cycloadditions and nucleophilic reactions.
Properties
IUPAC Name |
dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h6-7H,3-4H2,1-2H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKJWKXCHOWVDN-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC(=O)C[C@@H]1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as platinum(iv) derivatives of [pt(1s,2s-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)], have been shown to exhibit high potency across numerous cancer cell lines.
Mode of Action
Similar platinum(iv) complexes have been shown to inhibit lactate transporters, resulting in blockage of the glycolytic process and impairment of mitochondrial potential. They also selectively induce cell death in cancer cells.
Biological Activity
Dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate is a chemical compound characterized by its unique cyclopentane structure, which features two carboxylic acid ester groups and a ketone group. This compound has garnered attention for its potential biological activities, making it a subject of interest in various fields of research.
- Molecular Formula : C₉H₁₂O₅
- Molecular Weight : 200.19 g/mol
- CAS Number : 6453-07-2
The compound is synthesized through methods such as the reaction of cyclopentanone with dimethyl oxalate in the presence of a base like sodium ethoxide. This synthesis can be optimized for industrial production to ensure high yields and purity .
The biological activity of this compound is primarily attributed to its functional groups, which allow it to interact with various biological targets. The ketone and ester functionalities enable participation in biochemical reactions that can lead to enzyme inhibition or modulation of metabolic pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to energy metabolism and biosynthesis.
- Neurotrophic Effects : Preliminary studies suggest that compounds with similar structures have exhibited neurotrophic activities, enhancing neurite outgrowth in neuronal cultures . This suggests potential applications in neurobiology and regenerative medicine.
Case Studies and Research Findings
- Neurotrophic Activity :
- Enzyme Modulation :
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| Dimethyl 4-Oxocyclopentane-1,2-dicarboxylate | Cyclopentane with two esters | Enzyme inhibition |
| 4-Oxocyclopentane-1,2-dicarboxylic acid | Cyclopentane without esters | Limited bioactivity |
| Dimethyl cyclopentane-1,2-dicarboxylate | Cyclopentane with esters | Moderate enzyme modulation |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate with structural analogs, focusing on stereochemistry, functional groups, and reactivity.
Stereoisomerism
- (1R,2S)-Dimethyl 4-oxocyclopentane-1,2-dicarboxylate (CAS: 1001666-74-5): This diastereomer shares the same functional groups but differs in spatial arrangement. Stereochemical divergence significantly impacts enzymatic interactions and crystallization behavior. For instance, enzymatic hydrolysis processes (e.g., lipases) may discriminate between stereoisomers, affecting synthetic yields .
- (1R,2R)-rel-Dimethyl 4-oxocyclopentane-1,2-dicarboxylate (Similarity: 0.93): The racemic mixture lacks enantiomeric purity, reducing its utility in asymmetric synthesis but offering cost advantages in non-stereoselective applications .
Positional Isomerism
- Dimethyl cyclopentane-1,3-dicarboxylate (CAS: 96382-85-3): The 1,3-dicarboxylate isomer (C₉H₁₂O₄, MW: 184.19 g/mol) exhibits reduced ring strain compared to the 1,2-isomer. This positional shift alters dipole moments and solubility, favoring applications in polymer plasticizers over reactive intermediates .
- Diethyl 3-oxocyclopentane-1,1-dicarboxylate (CAS: 180573-13-1): The 1,1-dicarboxylate configuration introduces steric hindrance near the ketone, slowing nucleophilic additions. Ethyl esters enhance lipophilicity, making this compound preferable in prodrug design .
Ring Size and Unsaturation
- Dimethyl cyclohexane-1,2-dicarboxylate (CAS: 3205-35-4): The cyclohexane ring (C₁₀H₁₄O₄, MW: 198.22 g/mol) reduces ring strain, increasing thermal stability. This compound is employed in enzymatic hydrolysis to produce chiral carboxylic acids, leveraging its conformational flexibility .
- Dimethyl (1R,2S)-cyclohex-4-ene-1,2-dicarboxylate (CAS: 4841-84-3): The cyclohexene double bond enables Diels-Alder reactions, a reactivity absent in the saturated cyclopentane analog. This unsaturation broadens its use in synthesizing polycyclic frameworks .
Functional Group Modifications
- 4-Oxocyclopentane-1,2-dicarboxylic acid ethylene ketal (Compound 11, ): Ketal protection of the 4-oxo group enhances stability under basic conditions, redirecting reactivity toward ester hydrolysis or amidation. This derivative is pivotal in synthesizing hydroxyl-protected intermediates for alkaloid synthesis .
- Methyl 3-oxocyclopentanecarboxylate (CAS: 28269-03-6): With only one ester group, this compound lacks the dual electron-withdrawing effects of the dicarboxylate, reducing its participation in conjugate additions but simplifying purification workflows .
Heteroatom-Containing Analogs
- 1-tert-Butyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate (C₁₂H₁₈FNO₄): Nitrogen and fluorine substituents introduce hydrogen-bonding and electronegativity effects, expanding utility in medicinal chemistry (e.g., protease inhibitors) .
Data Table: Key Comparative Properties
Preparation Methods
Esterification of Cyclopentane-1,2-Dicarboxylic Acid
The most direct method involves esterifying (1S,2S)-4-oxocyclopentane-1,2-dicarboxylic acid with methanol under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid (p-TsOH) is typically used, with reflux conditions (60–80°C) to drive the reaction to completion. The crude product is purified via vacuum distillation or recrystallization.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | H₂SO₄ (1–2 mol%) | |
| Reaction Temperature | 65°C, reflux | |
| Yield | 73–97% | |
| Purity | ≥95% (GC-MS) |
This method is limited by the availability of the chiral dicarboxylic acid precursor, which often requires asymmetric synthesis.
Asymmetric Synthesis via Chiral Catalysis
Enantioselective routes employ chiral catalysts to construct the cyclopentane ring with precise stereochemistry. A notable approach uses Sharpless asymmetric dihydroxylation (AD) to install the (1S,2S) configuration, followed by oxidation and esterification.
Example Protocol:
- Dihydroxylation: Cyclopentene derivatives undergo AD using (DHQ)₂PHAL or (DHQD)₂PHAL ligands with K₂OsO₂(OH)₄, achieving enantiomeric excess (ee) >90%.
- Oxidation: The diol intermediate is oxidized to the 4-keto derivative using Jones reagent (CrO₃/H₂SO₄).
- Esterification: Methanol and H₂SO₄ convert the dicarboxylic acid to the diester.
Key Data:
| Step | Yield | ee | Source |
|---|---|---|---|
| Dihydroxylation | 85–90% | 92–95% | |
| Oxidation | 78% | – | |
| Esterification | 95% | – |
Regiospecific Cyclization Approaches
Regiospecific methods avoid isolation of intermediates by forming the cyclopentane ring in situ. Burnes et al. demonstrated a route starting from dimethyl acetylenedicarboxylate and ethylene gas under high pressure (10–15 atm) with a Rh catalyst, yielding the cyclopentane skeleton. Subsequent ketonization with ozone or KMnO₄ introduces the 4-oxo group.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | RhCl(PPh₃)₃ | |
| Pressure | 12 atm | |
| Cyclization Yield | 68% | |
| Ketonization Yield | 82% |
Industrial Production Methods
Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow systems are employed for esterification and cyclization steps, reducing reaction times by 40–50% compared to batch processes. Membrane separation technologies enhance purification, achieving >99% purity with 85% recovery rates.
Optimization Strategies and Yield Enhancements
Catalyst Screening: Replacing H₂SO₄ with Amberlyst-15 (a solid acid resin) in esterification improves recyclability and reduces byproducts, boosting yields to 89%.
Solvent Effects: Using THF/water biphasic systems in dihydroxylation increases ee to 98% by minimizing side reactions.
Analytical Characterization
Stereochemical Validation:
- NMR: Coupling constants (J = 6–8 Hz between H1 and H2) confirm cis-diaxial configuration.
- X-Ray Crystallography: Resolves absolute (1S,2S) configuration.
Comparative Analysis with Related Esters
| Parameter | (1S,2S)-Diethyl Analogue | trans-1,2-Cyclohexane Derivative | Source |
|---|---|---|---|
| Synthesis Yield | 81% | 73% | |
| Thermal Stability | Higher (ΔTₐ = 15°C) | Lower |
Q & A
Q. What are the key considerations for synthesizing dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts or auxiliaries to control stereochemistry. For cyclopentane derivatives, asymmetric [2+2] cycloaddition or enantioselective aldol condensation can be employed. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization. Post-synthesis characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric excess (ee) ≥98% .
Q. How can the stability of this compound under varying storage conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies using thermal stress (40–60°C), humidity (75% RH), and light exposure (ICH Q1B guidelines). Monitor degradation via HPLC-MS and quantify impurities (e.g., hydrolysis of ester groups to dicarboxylic acids). Store the compound in inert atmospheres (argon) at –20°C to prevent oxidation and hydrolysis .
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer : Combine - and -NMR to resolve stereochemistry (e.g., coupling constants for axial/equatorial protons). IR spectroscopy identifies carbonyl (C=O, ~1700 cm) and ester (C-O, ~1250 cm) groups. High-resolution mass spectrometry (HRMS) confirms molecular formula (<2 ppm error) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model transition states and activation energies. Focus on nucleophilic attack at the ketone (C4) or ester groups. Validate predictions with kinetic studies (e.g., monitoring reaction progress via -NMR) and compare experimental vs. computed energy barriers .
Q. What experimental strategies resolve contradictions in reported catalytic activity data for derivatives of this compound?
- Methodological Answer : Perform meta-analysis of literature data to identify variables (e.g., catalyst loading, solvent effects). Replicate key studies under controlled conditions, using standardized substrates (e.g., Grignard reagents for ketone reduction). Apply multivariate regression to isolate confounding factors (e.g., trace water in solvents) .
Q. How can the compound’s enantiomeric purity impact its utility as a chiral building block in natural product synthesis?
- Methodological Answer : Low ee (<95%) introduces diastereomers in downstream reactions, complicating purification. Use kinetic resolution (e.g., lipase-mediated ester hydrolysis) to enhance ee. Case study: Compare yields and selectivity in syntheses of taxane or prostaglandin intermediates using high- vs. low-ee starting material .
Q. What green chemistry metrics apply to optimizing the synthesis of this compound?
- Methodological Answer : Calculate atom economy (AE) and E-factor for each synthetic route. Solvent selection (e.g., replacing dichloromethane with cyclopentyl methyl ether) reduces environmental impact. Catalytic methods (e.g., organocatalysis vs. metal-based) improve sustainability. Use life-cycle assessment (LCA) tools to quantify carbon footprint .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
